molecular formula C23H28BrN3O B248100 N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Cat. No. B248100
M. Wt: 442.4 g/mol
InChI Key: JRETUHZRKDIGLD-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BRD73954 and is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Mechanism of Action

BRD73954 exerts its effects by binding to the bromodomains of N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional co-activators, resulting in the repression of gene expression.
Biochemical and Physiological Effects:
BRD73954 has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, the compound has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. BRD73954 has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRD73954 in laboratory experiments is its specificity for N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide proteins. This allows researchers to selectively target these proteins without affecting other cellular processes. However, one limitation of using BRD73954 is its relatively low potency compared to other N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research involving BRD73954. One area of interest is the development of more potent N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibitors based on the structure of BRD73954. Another potential direction is the investigation of the compound's effects on non-cancerous cells, which may have implications for its use in the treatment of autoimmune and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms underlying BRD73954's effects on gene expression and cellular processes.

Synthesis Methods

The synthesis of BRD73954 involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(4-(2-((3-phenylacryloyl)amino)ethyl)piperazin-1-yl)propan-1-amine in the presence of a base to form the final product.

Scientific Research Applications

BRD73954 has been shown to have potential applications in various fields of scientific research, including cancer biology, epigenetics, and immunology. The compound has been found to inhibit the activity of N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide proteins, which play a crucial role in the regulation of gene expression. N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibitors have been shown to have anti-tumor activity in preclinical models of cancer, and BRD73954 has been found to be particularly effective against hematological malignancies.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Molecular Formula

C23H28BrN3O

Molecular Weight

442.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28BrN3O/c1-19-18-21(9-10-22(19)24)25-23(28)11-13-27-16-14-26(15-17-27)12-5-8-20-6-3-2-4-7-20/h2-10,18H,11-17H2,1H3,(H,25,28)/b8-5+

InChI Key

JRETUHZRKDIGLD-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br

Origin of Product

United States

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